molecular formula C9H9NO2S B1314669 ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 35357-56-3

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No. B1314669
CAS RN: 35357-56-3
M. Wt: 195.24 g/mol
InChI Key: KRPJGLCVEYTVBW-UHFFFAOYSA-N
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Description

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H9NO2S . It has a molecular weight of 195.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is 1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3 . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate has a density of 1.3±0.1 g/cm3, a boiling point of 345.7±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.0±3.0 kJ/mol and a flash point of 162.9±22.3 °C . The compound has a molar refractivity of 53.3±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate and its derivatives are frequently used in the synthesis of various heterocyclic compounds. For instance, Gálvez and Garcia (1984) describe the preparation of ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate, a compound with potential applications in medicinal chemistry and material science (Gálvez & Garcia, 1984).
  • Another study by Wei et al. (2007) outlines a method for synthesizing substituted thieno[2,3‐b]pyrroles, demonstrating the versatility of thieno[2,3-b]pyrrole derivatives in chemical synthesis (Wei et al., 2007).

Biological Activity and Applications

  • Blair et al. (1999) explored the biological activity of thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues. These compounds, derived from ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, showed significant activity at serotonin receptors, indicating potential applications in neuroscience and pharmacology (Blair et al., 1999).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 and H317 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPJGLCVEYTVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470926
Record name ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

CAS RN

35357-56-3
Record name ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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